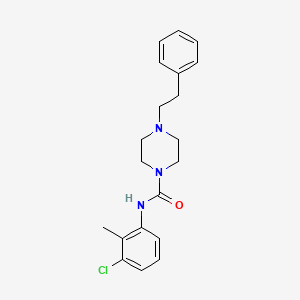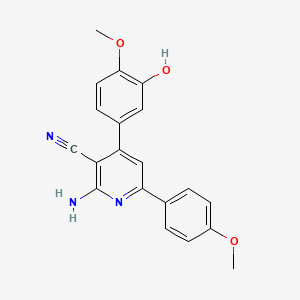
1-(3-methoxyphenoxy)-3-(1'-methyl-1H,1'H-2,2'-biimidazol-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenoxy)-3-(1'-methyl-1H,1'H-2,2'-biimidazol-1-yl)propan-2-ol is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential use in various scientific applications, including as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-(3-methoxyphenoxy)-3-(1'-methyl-1H,1'H-2,2'-biimidazol-1-yl)propan-2-ol is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as protein kinase C and phosphodiesterase. It has also been shown to increase the levels of cyclic AMP, which can have various physiological effects.
Biochemical and Physiological Effects
1-(3-methoxyphenoxy)-3-(1'-methyl-1H,1'H-2,2'-biimidazol-1-yl)propan-2-ol has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular function. It has also been shown to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-methoxyphenoxy)-3-(1'-methyl-1H,1'H-2,2'-biimidazol-1-yl)propan-2-ol in lab experiments is its potential as a therapeutic agent. It has been shown to have anti-cancer and cardiovascular protective properties, which can be useful in developing new treatments for these conditions. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 1-(3-methoxyphenoxy)-3-(1'-methyl-1H,1'H-2,2'-biimidazol-1-yl)propan-2-ol. One direction is to further investigate its potential as a therapeutic agent for cancer and cardiovascular diseases. Another direction is to study its effects on other physiological systems, such as the nervous system. Additionally, further research is needed to fully understand the mechanism of action of this compound.
Métodos De Síntesis
The synthesis of 1-(3-methoxyphenoxy)-3-(1'-methyl-1H,1'H-2,2'-biimidazol-1-yl)propan-2-ol involves several steps. The first step involves the synthesis of 1-methyl-1H,1'H-2,2'-biimidazole-3-carboxylic acid. This is followed by the synthesis of 3-(2-bromoethyl)phenol, which is then reacted with the 1-methyl-1H,1'H-2,2'-biimidazole-3-carboxylic acid to form the intermediate compound. The final step involves the reaction of the intermediate compound with 2-propanol to form 1-(3-methoxyphenoxy)-3-(1'-methyl-1H,1'H-2,2'-biimidazol-1-yl)propan-2-ol.
Aplicaciones Científicas De Investigación
1-(3-methoxyphenoxy)-3-(1'-methyl-1H,1'H-2,2'-biimidazol-1-yl)propan-2-ol has been studied for its potential use in various scientific applications. One such application is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
Propiedades
IUPAC Name |
1-(3-methoxyphenoxy)-3-[2-(1-methylimidazol-2-yl)imidazol-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-20-8-6-18-16(20)17-19-7-9-21(17)11-13(22)12-24-15-5-3-4-14(10-15)23-2/h3-10,13,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQABVGILQUAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NC=CN2CC(COC3=CC=CC(=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS*,8aR*)-6-pyrimidin-2-yl-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5312315.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(2E)-3-phenylprop-2-enoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5312325.png)
![3-{5-[2-(1H-pyrazol-1-yl)benzoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5312326.png)
![rel-(4aS,8aR)-6-[(1-allyl-1H-pyrazol-4-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5312334.png)

![2-(3-{[3-(3-methoxyphenoxy)-1-azetidinyl]methyl}phenyl)ethanamine](/img/structure/B5312365.png)
![4-(3-chloropyridin-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5312370.png)
![ethyl 5-ethyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5312378.png)
![6-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5312394.png)
![7-[(2,3-dichlorophenyl)sulfonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5312395.png)
![1-[(ethylamino)carbonyl]-4-(2-naphthyloxy)-4-piperidinecarboxylic acid](/img/structure/B5312396.png)
![4-[4-(1H-imidazol-1-yl)benzyl]-2-morpholinecarboxylic acid](/img/structure/B5312401.png)

